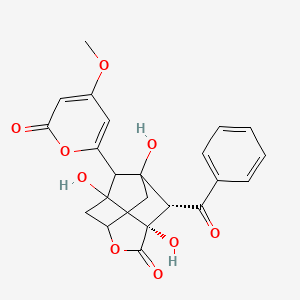
5-Deoxyenterocin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Deoxyenterocin is a polyketide natural product derived from the marine actinomycete Streptomyces maritimus. It is a structurally unique compound with a caged tricyclic nonaromatic core. This compound is a minor metabolite of enterocin, which has been studied for its diverse biological activities and complex biosynthetic pathways .
Preparation Methods
The total synthesis of 5-Deoxyenterocin involves a multi-step process starting from pentane-1,3,5-triol. The synthesis includes key steps such as aldol reactions, diastereoselective hydroxylation, and a biomimetic twofold intramolecular aldol reaction. The overall yield of this synthesis is relatively low, at around 0.2%
Chemical Reactions Analysis
5-Deoxyenterocin undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include cytochrome P-450 hydroxylase for selective oxygenation at carbon atom C5 . The major products formed from these reactions include derivatives such as 3-epi-5-deoxyenterocin and wailupemycins .
Scientific Research Applications
5-Deoxyenterocin has several scientific research applications. In chemistry, it serves as a model compound for studying complex polyketide biosynthesis and synthetic methodologies. In biology and medicine, it has shown inhibitory activity against β-amyloid protein fibrillation, which is a key pathogenic mechanism in Alzheimer’s disease . Additionally, it exhibits moderate cytotoxicity against cancer cell lines such as HeLa and HepG2 . Its unique structure also makes it a valuable compound for studying natural product biosynthesis and engineering.
Mechanism of Action
The mechanism of action of 5-Deoxyenterocin involves its interaction with specific molecular targets and pathways. It inhibits β-amyloid protein fibrillation, which is crucial in the development of Alzheimer’s disease . The compound’s cytotoxic effects are likely due to its ability to interfere with cellular processes in cancer cells, although the exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
5-Deoxyenterocin is similar to other polyketide natural products such as enterocin and wailupemycins. These compounds share a common biosynthetic pathway and structural features. this compound is unique due to its specific caged tricyclic core and its minor metabolite status . Other similar compounds include 3-epi-5-deoxyenterocin and wailupemycins A-C, which are also derived from the same biosynthetic gene cluster .
Properties
Molecular Formula |
C22H20O9 |
|---|---|
Molecular Weight |
428.4 g/mol |
IUPAC Name |
(2S,3S)-2-benzoyl-1,3,8-trihydroxy-9-(4-methoxy-6-oxopyran-2-yl)-5-oxatricyclo[4.3.1.03,8]decan-4-one |
InChI |
InChI=1S/C22H20O9/c1-29-12-7-14(31-15(23)8-12)17-20(26)9-13-10-21(17,27)22(28,19(25)30-13)18(20)16(24)11-5-3-2-4-6-11/h2-8,13,17-18,26-28H,9-10H2,1H3/t13?,17?,18-,20?,21?,22+/m0/s1 |
InChI Key |
UTKCEZMWSNDCMR-QUPZREFSSA-N |
Isomeric SMILES |
COC1=CC(=O)OC(=C1)C2C3(CC4CC2([C@@]([C@H]3C(=O)C5=CC=CC=C5)(C(=O)O4)O)O)O |
Canonical SMILES |
COC1=CC(=O)OC(=C1)C2C3(CC4CC2(C(C3C(=O)C5=CC=CC=C5)(C(=O)O4)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-(2-amino-3-chloro-5-(1-methyl-1H-indazol-5-yl)pyridin-4-yl)-2,8-diazaspiro[4.5]decan-1-one](/img/structure/B10788988.png)
![2-[(4E,8E,12E,16E)-21-[1-[(2,4-dioxopyrrolidin-3-ylidene)-hydroxymethyl]-5,6-dihydroxy-1,3-dimethyl-4a,5,6,7,8,8a-hexahydro-2H-naphthalen-2-yl]-2,6,10,14,18-pentahydroxy-11,17,19-trimethylhenicosa-4,8,12,16-tetraenyl]pyrrolidine-1-carboximidamide](/img/structure/B10788993.png)
![3-[1-[3-(dimethylamino)propyl]pyrazol-4-yl]-7-(1H-pyrazol-4-yl)-5H-indeno[1,2-b]indol-10-one](/img/structure/B10788999.png)
![3-[[6-chloro-7-(2-fluorophenyl)-4-(4-prop-2-enoylpiperazin-1-yl)quinazolin-2-yl]amino]-N,N-dimethylpropanamide](/img/structure/B10789005.png)

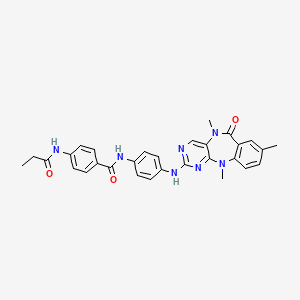
![2-hydroxy-N-[3-hydroxy-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadeca-4,8-dien-2-yl]hexadecanamide](/img/structure/B10789029.png)
![2-Benzoyl-1,3,8-trihydroxy-9-(4-methoxy-6-oxopyran-2-yl)-5-oxatricyclo[4.3.1.03,8]decan-4-one](/img/structure/B10789035.png)
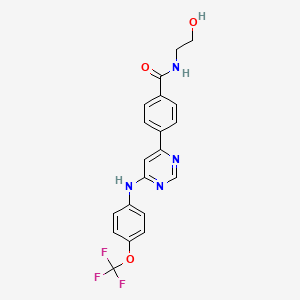
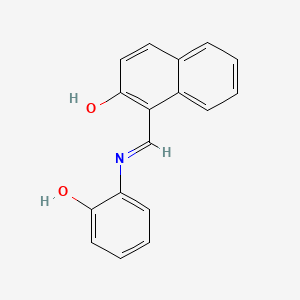
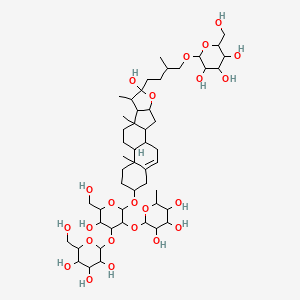
![(1S,2S,5S,7S,10S,11R,14S,16S,19R,20S,23S,25S,28S,29S,32S,34S)-5-ethyl-2,11,14,20,23,29,32-heptamethyl-4,13,22,31,37,38,39,40-octaoxapentacyclo[32.2.1.17,10.116,19.125,28]tetracontane-3,12,21,30-tetrone](/img/structure/B10789089.png)
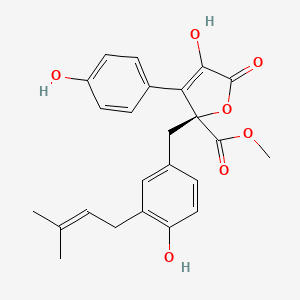
![(1R,2R,3R,6S,8S)-2-benzoyl-1,3,8-trihydroxy-9-(4-methoxy-6-oxopyran-2-yl)-5-oxatricyclo[4.3.1.03,8]decan-4-one](/img/structure/B10789104.png)
